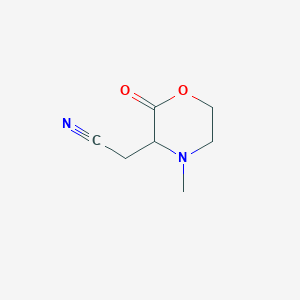
3-Morpholineacetonitrile, 4-methyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholineacetonitrile, 4-methyl-2-oxo- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor.
作用机制
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Mocetinostat also affects the acetylation of non-histone proteins, leading to the regulation of various cellular processes.
生化和生理效应
Mocetinostat has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. Mocetinostat has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using Mocetinostat in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on various cellular processes without affecting other enzymes or proteins. However, Mocetinostat has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
Future research on Mocetinostat could focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. It could also be studied for its potential use in treating other neurodegenerative diseases and for its effects on other cellular processes. Additionally, further research could be conducted to improve the solubility and bioavailability of Mocetinostat for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, Mocetinostat is a promising compound that has shown potential in the treatment of cancer and neurodegenerative diseases. Its specificity for HDAC inhibition makes it a valuable tool for studying various cellular processes. Further research on Mocetinostat could lead to new therapeutic applications and a better understanding of its mechanism of action.
合成方法
The synthesis of Mocetinostat involves the reaction of 3-morpholinepropanenitrile with 4-methyl-2-oxovaleric acid in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure Mocetinostat.
科学研究应用
Mocetinostat has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Mocetinostat has also been studied for its potential use in treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.
属性
CAS 编号 |
159050-64-3 |
|---|---|
产品名称 |
3-Morpholineacetonitrile, 4-methyl-2-oxo- |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
2-(4-methyl-2-oxomorpholin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-5-11-7(10)6(9)2-3-8/h6H,2,4-5H2,1H3 |
InChI 键 |
QWRXOEWDGOALOY-UHFFFAOYSA-N |
SMILES |
CN1CCOC(=O)C1CC#N |
规范 SMILES |
CN1CCOC(=O)C1CC#N |
同义词 |
3-Morpholineacetonitrile,4-methyl-2-oxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



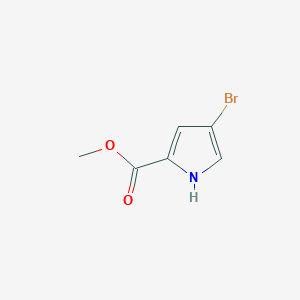
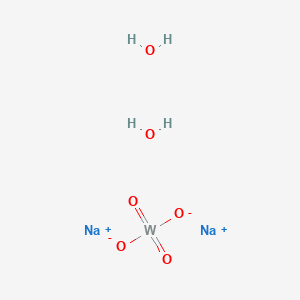
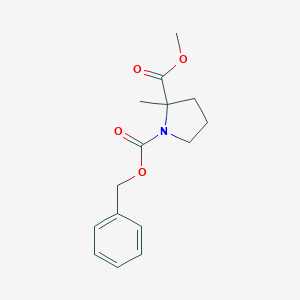
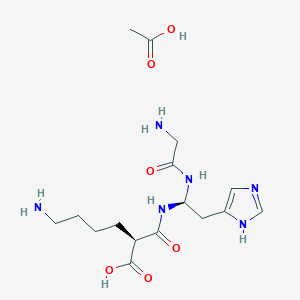
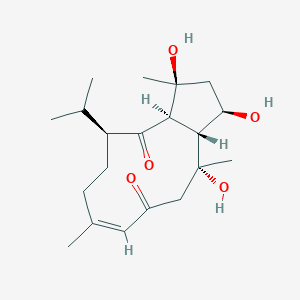
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
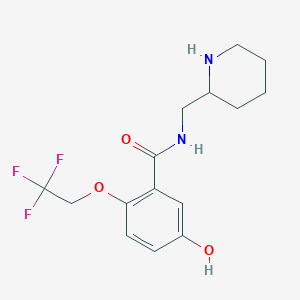
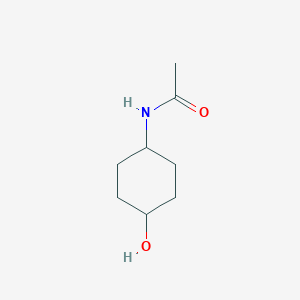
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
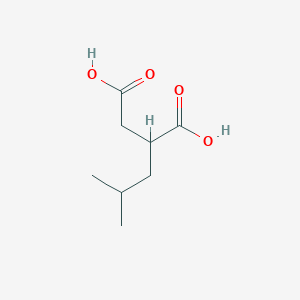
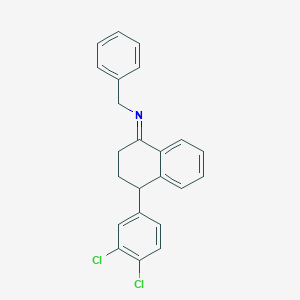
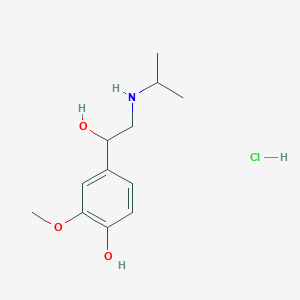
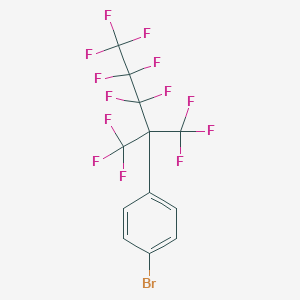
![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)